1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
The compound 1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This structure comprises a bicyclic system with an oxygen and nitrogen atom in the oxazepine ring, substituted at position 2 with a methanesulfonamide group and at position 11 with a ketone.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-14-7-5-13(6-8-14)12-28(25,26)23-15-9-10-18-16(11-15)20(24)22-17-3-1-2-4-19(17)27-18/h1-11,23H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKPPSIUFMPCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses.
Mode of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. The compound likely interacts with its targets to exert its therapeutic effects.
Biochemical Pathways
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that the compound may affect pathways related to cardiovascular function.
Pharmacokinetics
Studies of the in vivo metabolism of similar dibenzo[b,f]-1,4-oxazepine compounds implicate an arene oxide intermediate during the conversion to a hydroxy derivative. This suggests that the compound may undergo metabolic transformations in the body, which could impact its bioavailability.
Result of Action
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that the compound may exert therapeutic effects at the molecular and cellular level.
Action Environment
It is known that similar dibenzo[b,f][1,4]oxazepine compounds have been used in the treatment and prophylaxis of diseases, particularly cardiovascular illnesses. Therefore, it can be inferred that environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action.
Comparaison Avec Des Composés Similaires
Compound A : N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (RN: 922089-36-9)
- Key Differences :
- Oxazepine Substitution : An 8-chloro group replaces the hydrogen at position 6.
- Sulfonamide Group : A 4-fluorobenzenesulfonamide (aryl sulfonamide) is present instead of a methanesulfonamide (alkyl sulfonamide).
- The aryl sulfonamide may increase π-π stacking interactions compared to the alkyl variant .
Compound B : N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
- Key Differences :
- Oxazepine Substitution : Methyl groups at position 8 and the sulfonamide nitrogen.
- Sulfonamide Group : A 4-methylphenyl substituent introduces hydrophobicity.
- Implications : Methylation at position 8 and the nitrogen atom may reduce metabolic degradation, enhancing pharmacokinetic stability .
Compound C : N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Key Differences :
- Oxazepine Substitution : An acetyl group at position 10 replaces the ketone at position 11.
- Sulfonamide Group : 4-Methylbenzenesulfonamide with a methyl group instead of fluorine.
Spectral Comparison
- IR Spectroscopy :
- Target Compound : Expected C=O (ketone) stretch near 1680–1700 cm⁻¹ and S=O (sulfonamide) near 1350–1450 cm⁻¹.
- Compound A : Lacks methanesulfonamide, but 4-fluorobenzenesulfonamide shows S=O stretches at ~1370 cm⁻¹ and aromatic C-F at ~1220 cm⁻¹ .
- Compound C : Acetyl C=O stretch at ~1700 cm⁻¹, distinct from the target’s ketone .
Data Table: Structural and Spectral Comparison
Implications of Structural Differences
- Alkyl vs. Aryl Sulfonamides : Methanesulfonamide (target) offers flexibility, while aryl variants (Compound A) may improve solubility via π-stacking.
- Substituent Position : Chloro at position 8 (Compound A) vs. methyl at position 8 (Compound B) influences steric hindrance and metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
